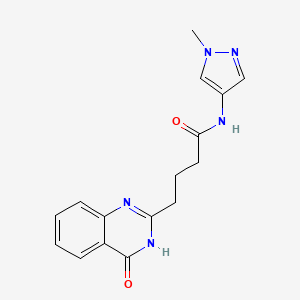
1-benzyl-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Amide Bond Formation: The final step involves the formation of the amide bond between the indole and pyrrolidine rings. This can be achieved through a coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
1-benzyl-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzyl group.
科学的研究の応用
1-benzyl-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-benzyl-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-benzyl-1H-indole-3-carboxamide: Similar structure but lacks the pyrrolidine ring.
1-benzyl-1H-indole-2-carboxamide: Similar structure but with the carboxamide group at a different position.
1-benzyl-1H-indole-4-carboxamide: Similar structure but with the carboxamide group at the 4-position.
Uniqueness
1-benzyl-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of both the indole and pyrrolidine rings, which can confer distinct biological activities and chemical properties. This combination of structural features makes it a valuable compound for various scientific research applications.
特性
分子式 |
C20H19N3O2 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
1-benzyl-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c24-19-11-15(13-23(19)12-14-5-2-1-3-6-14)20(25)22-18-8-4-7-17-16(18)9-10-21-17/h1-10,15,21H,11-13H2,(H,22,25) |
InChIキー |
JYVLUAYNPOKZMH-UHFFFAOYSA-N |
正規SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=CN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14934442.png)


![N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)methyl]piperazine-1-sulfonamide](/img/structure/B14934457.png)
![N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B14934473.png)

![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14934489.png)
![1-(3-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14934497.png)
![(Z)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methyl-1,3-thiazol-2(3H)-ylidene)-L-isoleucinamide](/img/structure/B14934500.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B14934505.png)

![Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B14934526.png)

![4-tert-butyl-10'-methyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione](/img/structure/B14934543.png)
